

tert-Butyl benzylglycinate CAS number and molecular weight

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Compound of Interest

Compound Name: *tert-Butyl benzylglycinate*

Cat. No.: *B2734447*

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Technical Guide: tert-Butyl Benzylglycinate

CAS Number: 7662-76-2 Molecular Formula: $C_{13}H_{19}NO_2$ Molecular Weight: 221.30 g/mol

Abstract

This technical guide provides a comprehensive overview of **tert-Butyl benzylglycinate**, a key intermediate in synthetic organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications. A particular focus is placed on its role as a versatile building block in peptide and peptidomimetic synthesis, leveraging its dual-functionality as a protected amino acid derivative. This guide includes detailed experimental protocols, tabulated data for clarity, and logical diagrams to illustrate synthetic workflows.

Introduction

tert-Butyl benzylglycinate, also known as N-benzylglycine tert-butyl ester or tert-butyl 2-(benzylamino)acetate, is a glycine derivative where the carboxylic acid is protected as a tert-butyl ester and the amine is substituted with a benzyl group. This unique structure makes it a valuable intermediate in multi-step organic synthesis. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.^[1] Simultaneously, the benzyl group on the secondary amine provides protection and can be removed via catalytic hydrogenation. This orthogonal or quasi-orthogonal protection

scheme is highly advantageous in complex molecular syntheses, particularly in solid-phase peptide synthesis (SPPS).[2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of **tert-Butyl benzylglycinate** are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value	Source(s)
CAS Number	7662-76-2	[3]
Molecular Formula	C ₁₃ H ₁₉ NO ₂	[3]
Molecular Weight	221.30 g/mol	[3]
Appearance	Colorless to pale yellow oil/liquid	[1]
Solubility	Soluble in common organic solvents (e.g., ethanol, methanol, DCM)	[1]
Water Solubility	Limited	[1]
SMILES	CC(C)(C)OC(=O)CNCC1=CC=CC=C1	
InChI Key	UURAHTSUPDIUNL-UHFFFAOYSA-N	

Spectroscopic data provides the structural fingerprint of the molecule.

Spectroscopy	Data Interpretation
¹ H NMR	Signals corresponding to the tert-butyl protons (singlet, ~1.4-1.5 ppm), methylene protons of the glycine backbone and benzyl group, and the aromatic protons of the benzyl ring are expected. The exact chemical shifts can vary based on the solvent and instrument.
¹³ C NMR	Expected signals include those for the quaternary and methyl carbons of the tert-butyl group, the methylene carbons, the aromatic carbons of the benzyl ring, and the carbonyl carbon of the ester.
IR	Key stretches include the C=O of the ester group (around 1730-1750 cm ⁻¹), C-O stretches, N-H bending (for the secondary amine), and C-H stretches for both aliphatic and aromatic components.
Mass Spec	The molecular ion peak (M ⁺) corresponding to the molecular weight is a key feature. Fragmentation patterns can provide further structural information.

Synthesis and Experimental Protocols

The synthesis of **tert-Butyl benzylglycinate** is typically achieved through the N-alkylation of a glycine tert-butyl ester with a benzyl halide. Below is a representative experimental protocol.

Protocol: Synthesis via N-Alkylation of tert-Butyl Glycinate

This protocol describes the synthesis of **tert-Butyl benzylglycinate** from tert-butyl glycinate and benzyl bromide.

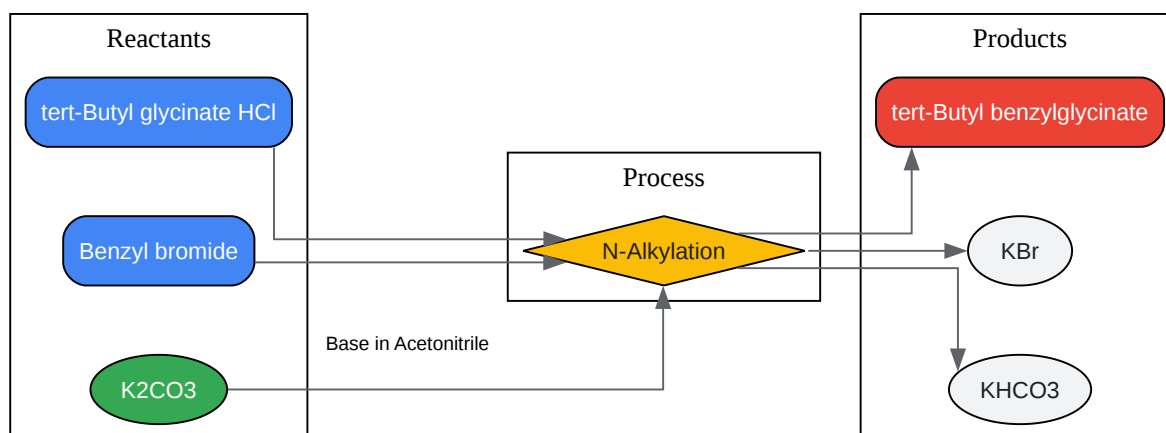
Materials:

- tert-Butyl glycinate hydrochloride
- Benzyl bromide
- Potassium carbonate (K_2CO_3) or another suitable base (e.g., triethylamine)
- Acetonitrile (CH_3CN) or Dimethylformamide (DMF) as solvent
- Diethyl ether
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of tert-butyl glycinate hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
- Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free amine.
- Add benzyl bromide (1.1 equivalents) to the reaction mixture.
- Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by flash column chromatography on silica gel to obtain pure **tert-Butyl benzylglycinate**.



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Synthesis of **tert-Butyl benzylglycinate** via N-Alkylation.

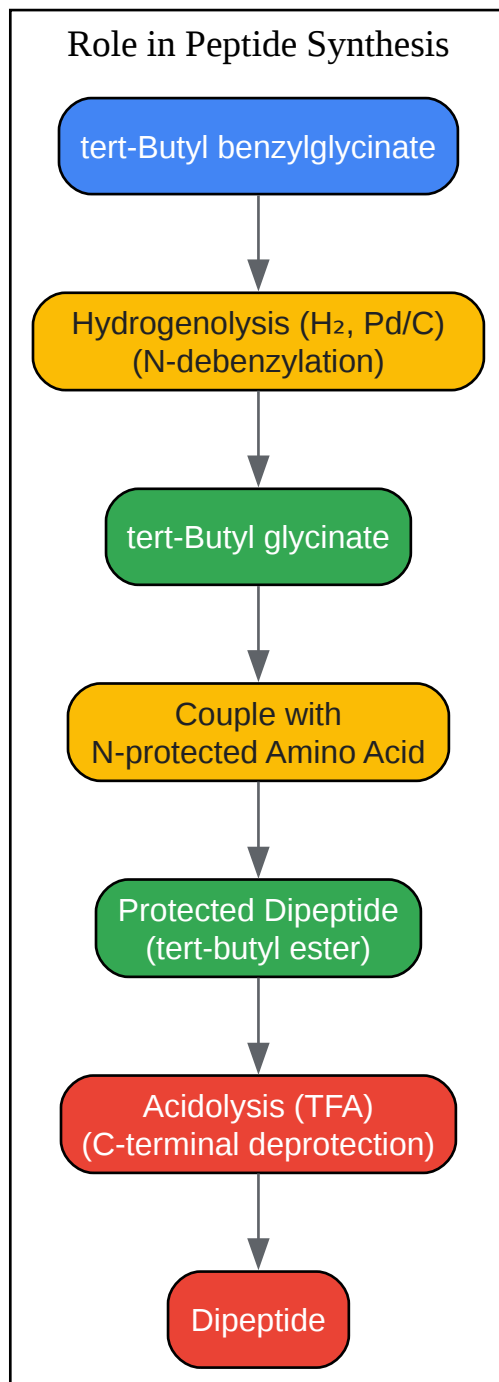
Applications in Organic Synthesis

Peptide and Peptidomimetic Synthesis

The primary application of **tert-Butyl benzylglycinate** is as a building block in the synthesis of peptides and peptidomimetics. The tert-butyl and benzyl groups serve as orthogonal or quasi-orthogonal protecting groups for the carboxyl and amino functionalities, respectively.

- Boc/Bzl Strategy:** In this classic solid-phase peptide synthesis (SPPS) approach, the N-terminal amino acid is protected with a tert-butoxycarbonyl (Boc) group, which is acid-labile. Side chains are often protected with benzyl-based groups.[4] **tert-Butyl benzylglycinate** can be seen as a variation of this, where the secondary amine is already benzylated. The tert-butyl ester is stable to the conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) but can be cleaved under stronger acidic conditions, while the N-benzyl group is typically removed by catalytic hydrogenolysis.[2]

- **Peptidomimetics:** Peptidomimetics are molecules that mimic the structure and function of peptides but have improved stability and pharmacokinetic properties. **tert-Butyl benzylglycinate** serves as a scaffold for creating these non-natural structures.[5] The N-benzyl group introduces conformational constraints and can be a key pharmacophoric element in the final molecule.



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Workflow for using **tert-Butyl benzylglycinate** in synthesis.

Precursor for Bioactive Molecules

tert-Butyl benzylglycinate is a precursor for a variety of more complex molecules with potential biological activity. While specific, large-scale applications in marketed drugs are not widely documented, its structure is relevant to the synthesis of compounds with potential therapeutic uses. For instance, derivatives have been investigated for their potential as anticancer agents through the inhibition of cyclin-dependent kinases and in neurology due to their potential to modulate central nervous system receptors.[5]

Safety and Handling

tert-Butyl benzylglycinate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may cause skin and eye irritation and may be harmful if swallowed or inhaled.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl benzylglycinate is a valuable and versatile intermediate for organic synthesis, particularly in the fields of peptide chemistry and drug discovery. Its dual-functionality as a protected amino acid allows for strategic and controlled manipulations in the construction of complex molecular architectures. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound in their synthetic endeavors.

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